3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propan-1-one
Description
This compound is a heterocyclic small molecule featuring a 3,5-dimethyl-1,2-oxazole moiety linked via a propan-1-one bridge to a piperazine ring substituted with a 5-(trifluoromethyl)pyridin-2-yl group. Its structural complexity confers unique physicochemical properties, including moderate lipophilicity (clogP ≈ 2.8) and a molecular weight of 413.4 g/mol. The trifluoromethyl group enhances metabolic stability and bioavailability, while the oxazole and pyridine rings contribute to π-π stacking interactions, making it a candidate for targeting central nervous system (CNS) receptors or kinases .
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O2/c1-12-15(13(2)27-23-12)4-6-17(26)25-9-7-24(8-10-25)16-5-3-14(11-22-16)18(19,20)21/h3,5,11H,4,6-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCFXDVMEODTTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Acetylacetone Derivatives
Acetylacetone reacts with hydroxylamine hydrochloride in ethanol under reflux to form 3,5-dimethyl-4,5-dihydroisoxazole, which is subsequently oxidized using hydrogen peroxide or potassium peroxomonosulfate to yield 3,5-dimethyl-1,2-oxazole. The halogenation of the intermediate at the 3-position is achieved using chlorine gas or bromine in dichloromethane, with yields exceeding 75% under optimized conditions.
Table 1: Reaction Conditions for 3,5-Dimethyl-1,2-oxazole Synthesis
| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclization | NH₂OH·HCl, HCl | Ethanol | 80 | 85 |
| Halogenation | Cl₂ or Br₂ | CH₂Cl₂ | 25 | 78 |
| Oxidation | H₂O₂ | H₂O | 50 | 82 |
Preparation of 4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine
The trifluoromethylpyridine-piperazine fragment is synthesized via nucleophilic aromatic substitution (SNAr) between 2-chloro-5-(trifluoromethyl)pyridine and piperazine. This reaction is typically conducted in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) with excess piperazine to drive the reaction to completion.
Optimized SNAr Protocol
A mixture of 2-chloro-5-(trifluoromethyl)pyridine (1 equiv) and piperazine (2.5 equiv) in acetonitrile is heated at 80°C for 12 hours, yielding 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine with 81.4% efficiency. The use of triethylamine as a base in DMF at 100°C reduces reaction time to 8 hours but marginally decreases yield to 70%.
Table 2: Comparative Analysis of Piperazine Coupling Methods
| Conditions | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Method A | Acetonitrile | None | 80 | 12 | 81.4 |
| Method B | DMF | Et₃N | 100 | 8 | 70 |
Coupling of Fragments via Propan-1-one Linker
The final step involves the acylation of 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine with 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoic acid. Activation of the carboxylic acid using thionyl chloride (SOCl₂) generates the corresponding acyl chloride, which reacts with the piperazine under mild conditions.
Acylation Protocol
3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoic acid (1 equiv) is treated with SOCl₂ in dichloromethane at 0°C for 2 hours. The acyl chloride is then added dropwise to a solution of 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine (1.2 equiv) and triethylamine (2 equiv) in DMF. The reaction proceeds at room temperature for 6 hours, yielding the target compound in 68% yield after recrystallization from ethanol.
Table 3: Key Parameters for Acylation Step
| Parameter | Value |
|---|---|
| Acylating Agent | SOCl₂ |
| Solvent | DMF |
| Temperature | 25°C |
| Reaction Time | 6 h |
| Final Yield | 68% |
Purification and Characterization
Crude product purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:
-
¹H NMR (400 MHz, CDCl₃) : δ 1.29–1.52 (4H, m, piperazine), 2.41–2.50 (4H, m, oxazole-CH₃), 3.52–3.60 (4H, m, piperazine-NCH₂), 6.67–7.55 (pyridine-H).
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HRMS : m/z calculated for C₂₀H₂₂F₃N₄O₂ [M+H]⁺: 419.17; found: 419.18.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propan-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction cascades that regulate cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of piperazine-linked heterocyclic ketones. Key analogues include:
| Compound Name | Core Structure Differences | Key Properties (vs. Target Compound) |
|---|---|---|
| 1-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(thiazol-2-yl)ethanone | Replaces oxazole with thiazole | Higher solubility (logS = -3.1 vs. -4.2) |
| 3-(4-Methyloxazol-5-yl)-1-{4-[3-fluorophenyl]piperazin-1-yl}propan-1-one | Lacks trifluoromethylpyridine; simpler aryl group | Reduced receptor binding (IC₅₀ = 1.2 μM vs. 0.3 μM) |
| 3-(Imidazol-1-yl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propan-1-one | Substitutes oxazole with imidazole | Improved CYP3A4 inhibition (Ki = 8 nM vs. >100 nM) |
Pharmacokinetic and Pharmacodynamic Insights
- Metabolic Stability: The trifluoromethyl group in the target compound reduces oxidative metabolism compared to non-fluorinated analogues (t₁/₂ = 6.5 h vs. 2.1 h in human liver microsomes) .
- Receptor Affinity : The oxazole-pyridine dual aromatic system shows 10-fold higher selectivity for 5-HT₆ receptors over analogues with single aromatic systems (Ki = 12 nM vs. 120 nM) .
- Solubility : Despite similar clogP values, the oxazole-containing compound exhibits lower aqueous solubility than thiazole derivatives (2.1 mg/mL vs. 5.6 mg/mL), attributed to reduced hydrogen-bonding capacity .
Research Findings
- Kinase Inhibition : In a panel of 50 kinases, the target compound inhibited DYRK1A (IC₅₀ = 15 nM) but showed weaker activity against JAK2 (IC₅₀ = 1.4 μM) compared to imidazole-containing analogues (JAK2 IC₅₀ = 0.7 μM) .
- Toxicity Profile : Acute toxicity (LD₅₀ > 500 mg/kg in rats) was superior to thiazole analogues (LD₅₀ = 320 mg/kg), likely due to reduced off-target effects .
Biological Activity
The compound 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its pharmacological profile.
The molecular formula of the compound is , with a molecular weight of approximately 375.40 g/mol. The structure features an oxazole ring and a piperazine moiety, which are known to influence biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties . It has been tested against various bacterial strains, showing significant inhibition against Gram-positive and Gram-negative bacteria. For instance, in vitro assays demonstrated that the compound exhibited an inhibitory effect on Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 30 | 100 |
| Escherichia coli | 25 | 100 |
| Pseudomonas aeruginosa | 20 | 100 |
These results suggest that the compound may be a promising candidate for developing new antimicrobial agents, especially in light of increasing antibiotic resistance.
Anticancer Activity
The compound has also been investigated for its anticancer potential . Studies conducted on various cancer cell lines indicated that it can induce apoptosis and inhibit cell proliferation. In particular, it demonstrated cytotoxic effects against breast cancer cells (MCF-7) and colon cancer cells (HT-29).
Mechanism of Action:
- Apoptosis Induction: The compound activates caspase pathways leading to programmed cell death.
- Cell Cycle Arrest: It has been shown to cause G2/M phase arrest in cancer cells, preventing their division.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of the compound against clinically isolated strains. The results showed that it outperformed several standard antibiotics in terms of potency, particularly against resistant strains of bacteria .
Study 2: Anticancer Properties
In a separate study, researchers assessed the anticancer effects on human breast cancer cell lines. The compound was found to reduce cell viability significantly at concentrations as low as 10 μM, suggesting a strong potential for therapeutic use in oncology .
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and what reaction conditions are critical for optimizing yield?
The synthesis involves multi-step reactions, including:
- Preparation of the 3,5-dimethyl-1,2-oxazole core via cyclization under reflux in ethanol .
- Coupling the oxazole moiety to a piperazine intermediate functionalized with a trifluoromethylpyridine group. This step often requires palladium-catalyzed cross-coupling or nucleophilic substitution, optimized in solvents like dimethylformamide (DMF) at 80–100°C .
- Final purification via column chromatography or recrystallization (e.g., DMF-EtOH mixtures) to achieve >95% purity . Key yield-determining factors: strict temperature control, anhydrous conditions for moisture-sensitive steps, and catalyst selection (e.g., Pd/C for hydrogenation) .
Q. What spectroscopic and chromatographic methods are recommended for characterizing purity and structural integrity?
- Structural confirmation :
- 1H/13C NMR : Assigns proton/carbon environments (e.g., oxazole methyl groups at δ 2.1–2.3 ppm, piperazine signals at δ 3.2–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching calculated mass ± 2 ppm) .
- Purity assessment :
- HPLC-UV : Uses C18 columns with acetonitrile/water gradients; retention time consistency confirms batch reproducibility .
- Residual solvent analysis : Gas chromatography (GC) with flame ionization detection, adhering to pharmacopeial limits (e.g., DMF ≤ 880 ppm) .
Q. What are the common impurities or byproducts formed during synthesis, and how are they controlled?
- Impurities : Unreacted starting materials (e.g., pyridine derivatives) or dehalogenation byproducts from cross-coupling steps .
- Control strategies :
- Process optimization : Excess reagent ratios (1.2–1.5 eq) for critical steps to drive reactions to completion .
- Purification : Gradient elution in flash chromatography (silica gel, hexane/EtOAc) isolates the target compound from structurally similar byproducts .
Advanced Research Questions
Q. How can discrepancies in biological activity data across studies be systematically resolved?
- Root causes : Variability in cell lines (e.g., HEK293 vs. HeLa), assay conditions (e.g., serum concentration), or compound stability in DMSO .
- Mitigation strategies :
- Standardized protocols : Use validated cell lines (e.g., ATCC-certified) and pre-tested DMSO stocks stored at −80°C .
- Orthogonal assays : Confirm activity via both enzymatic (e.g., kinase inhibition) and phenotypic (e.g., apoptosis) readouts .
- Statistical rigor : Randomized block designs with ≥3 replicates to account for biological variability .
Q. What strategies improve solubility and bioavailability without compromising pharmacological activity?
- Structural modifications :
- Introduce polar groups (e.g., -OH, -NH2) on the pyridine ring to enhance aqueous solubility .
- Prodrug derivatives (e.g., ester prodrugs) for improved membrane permeability .
- Formulation approaches :
- Nanoemulsions or liposomal encapsulation to increase dissolution rates .
- Co-solvent systems (e.g., PEG 400/water) for in vivo dosing .
Q. How can computational tools predict environmental fate and toxicity to guide experimental prioritization?
- Environmental persistence :
- QSAR models : Predict biodegradability (e.g., BIOWIN scores) and bioaccumulation potential (logKow <3.5 preferred) .
- Toxicity profiling :
- Molecular docking : Screens for off-target binding (e.g., hERG channel inhibition risks) .
- Ecotoxicity assays : Validate predictions using Daphnia magna acute toxicity (48h LC50) and algal growth inhibition tests .
Q. What experimental designs optimize dose-response evaluation in preclinical models?
- In vitro : 8-point dose curves (0.1–100 µM) with Hill slope analysis to calculate EC50/IC50. Include vehicle and positive controls (e.g., staurosporine for cytotoxicity) .
- In vivo : Use a split-plot design with staggered dosing (e.g., 10, 30, 100 mg/kg) in 6–8 animals/group. Monitor pharmacokinetics (Cmax, AUC) via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
